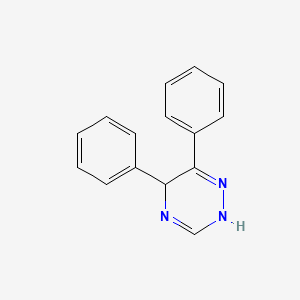

5,6-Diphenyl-2,5-dihydro-1,2,4-triazine

Description

Properties

IUPAC Name |

5,6-diphenyl-2,5-dihydro-1,2,4-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3/c1-3-7-12(8-4-1)14-15(18-17-11-16-14)13-9-5-2-6-10-13/h1-11,14H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBHCDUCDCRFSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=NNC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6 Diphenyl 2,5 Dihydro 1,2,4 Triazine and Its Analogues

Direct Synthesis of 5,6-Diphenyl-2,5-dihydro-1,2,4-triazine

The direct synthesis of the 2,5-dihydro-1,2,4-triazine ring system is less common than the synthesis of its aromatic counterpart. These methods require careful control to prevent spontaneous oxidation to the more stable aromatic 1,2,4-triazine (B1199460).

Approaches Involving Covalent Addition to Aromatic 1,2,4-Triazine Scaffolds

The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack. One theoretical approach to this compound is the covalent addition of a nucleophile, such as a carbanion or a hydride, to the C-5 position of the corresponding aromatic 5,6-diphenyl-1,2,4-triazine (B1616786).

Carbanions, acting as potent nucleophiles, can add to the triazine ring, forming a σ-adduct intermediate. However, such reactions often lead to nucleophilic substitution of hydrogen (SNH) with subsequent auto-aromatization, resulting in a 5-substituted aromatic triazine rather than a stable dihydro product. The formation of a stable 2,5-dihydro-1,2,4-triazine via this route would typically require a subsequent reduction step or the use of specific nucleophiles that favor the dihydro structure and prevent re-aromatization. For instance, the addition of a hydride reagent could potentially reduce the C5=N4 double bond, but conditions must be optimized to avoid over-reduction of the ring system.

Cyclocondensation Reactions for the Construction of the 2,5-Dihydro-1,2,4-triazine Ring System

Cyclocondensation reactions offer a more direct route to the core ring structure by assembling it from acyclic precursors. An aza Diels-Alder reaction, a type of [4+2] cycloaddition, represents a potential pathway. This would involve the reaction of a 1-aza-diene with a dienophile. While powerful, controlling the regioselectivity and preventing the elimination of a leaving group to form the aromatic triazine are significant challenges in this approach. The successful synthesis of a stable 2,5-dihydro-1,2,4-triazine via cyclocondensation depends on the choice of starting materials and reaction conditions that favor the formation of the non-aromatic, saturated ring system.

Synthesis of Closely Related 5,6-Diphenyl-1,2,4-triazine Derivatives

The synthesis of 3-substituted derivatives of the 5,6-diphenyl-1,2,4-triazine ring system is well-established and provides versatile intermediates that can be further modified. These methods typically yield the more stable aromatic or keto/thioxo forms of the triazine ring.

Condensation Reactions of 1,2-Diketones with Hydrazine Derivatives

A primary and highly effective method for constructing the 5,6-diphenyl-1,2,4-triazine scaffold involves the cyclocondensation of a 1,2-diketone, specifically benzil (B1666583) (1,2-diphenylethane-1,2-dione), with various hydrazine derivatives. scielo.br This reaction builds the triazine ring by forming two new C-N bonds and one N-N bond.

The choice of the hydrazine derivative determines the substituent at the C-3 position of the triazine ring. For example, reacting benzil with thiosemicarbazide (B42300) leads to the formation of 5,6-diphenyl-1,2,4-triazine-3(2H)-thione. scielo.br Similarly, using semicarbazide yields the corresponding 5,6-diphenyl-1,2,4-triazin-3(2H)-one, and aminoguanidine results in 3-amino-5,6-diphenyl-1,2,4-triazine. researchgate.net These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol. scielo.br

| Hydrazine Derivative | Resulting 3-Substituent | Product Name |

|---|---|---|

| Thiosemicarbazide | =S (Thione) | 5,6-Diphenyl-1,2,4-triazine-3(2H)-thione |

| Semicarbazide | =O (Oxo) | 5,6-Diphenyl-1,2,4-triazin-3(2H)-one |

| Aminoguanidine | -NH₂ (Amino) | 3-Amino-5,6-diphenyl-1,2,4-triazine |

Derivatization of Pre-formed 5,6-Diphenyl-1,2,4-triazines through Substitution Reactions

Once the 5,6-diphenyl-1,2,4-triazine core is assembled, it can be further functionalized. The 3-thioxo and 3-oxo derivatives synthesized in the previous step are particularly useful as they provide a reactive handle for introducing a wide range of substituents.

For instance, 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) can undergo S-alkylation when treated with alkyl halides in the presence of a base. nih.gov This reaction is a common strategy to introduce various alkyl and functionalized alkyl groups at the 3-position via a thioether linkage. researchgate.net Similarly, the 3-amino derivative can be acylated or can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. researchgate.net The 3-chloro derivative, which can be synthesized from the 3-oxo compound, is another key intermediate, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to yield a diverse library of 3-substituted triazines. researchgate.net

Strategies for Introducing Specific Substituents

Specific functional groups can be introduced onto the 5,6-diphenyl-1,2,4-triazine ring system using targeted synthetic strategies, often starting from the versatile 3-thiol, 3-oxo, or 3-amino precursors.

Methyl Group: A methyl group can be introduced at the 3-position by reacting 5,6-diphenyl-1,2,4-triazine-3-thiol with a methylating agent like methyl iodide in a basic medium. This S-methylation reaction proceeds efficiently to yield 3-(methylthio)-5,6-diphenyl-1,2,4-triazine.

Chloro Group: The 3-chloro derivative is a valuable intermediate for further substitutions. It is typically prepared by treating the 3-oxo analogue, 5,6-diphenyl-1,2,4-triazin-3(2H)-one, with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This converts the hydroxyl group of the tautomeric form into a reactive chlorine atom. The resulting 3-chloro-5,6-diphenyl-1,2,4-triazine is highly susceptible to nucleophilic attack. researchgate.net

Cyanoalkyl Groups: Cyanoalkyl groups can be attached to the triazine core, most commonly through the 3-thiol derivative. For example, reacting the sodium or potassium salt of 5,6-diphenyl-1,2,4-triazine-3-thiol with a haloacetonitrile (e.g., chloroacetonitrile) results in the formation of a 3-(cyanomethylthio) derivative. researchgate.net This S-alkylation strategy can be extended to other cyanoalkyl halides to create linkers of varying lengths.

| Starting Material | Reagent(s) | Substituent Introduced | Product Example |

|---|---|---|---|

| 5,6-Diphenyl-1,2,4-triazine-3-thiol | Methyl iodide (CH₃I) / Base | -S-CH₃ (Methylthio) | 3-(Methylthio)-5,6-diphenyl-1,2,4-triazine |

| 5,6-Diphenyl-1,2,4-triazin-3(2H)-one | Phosphorus oxychloride (POCl₃) | -Cl (Chloro) | 3-Chloro-5,6-diphenyl-1,2,4-triazine |

| 5,6-Diphenyl-1,2,4-triazine-3-thiol | Chloroacetonitrile (B46850) (ClCH₂CN) / Base | -S-CH₂CN (Cyanomethylthio) | 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetonitrile |

One-Pot Synthetic Approaches for Dihydrotriazine Formation

A notable one-pot strategy for the synthesis of substituted 1,2,4-triazines, which can be adapted for dihydro-analogues, involves the condensation of amides and 1,2-dicarbonyl compounds in the presence of a base, followed by cyclization with hydrazine hydrate. researchgate.net In this method, the initial condensation forms an N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate in situ. Subsequent addition of hydrazine hydrate to the reaction mixture without isolation of the intermediate leads to the formation of the 1,2,4-triazine ring. researchgate.net For the synthesis of this compound, this would conceptually involve the reaction of benzil (a 1,2-dicarbonyl compound) with a suitable amide and a hydrazine derivative in a one-pot fashion. The efficiency of such reactions can sometimes be enhanced by microwave irradiation, which can lead to higher yields in shorter reaction times compared to conventional heating methods. researchgate.net

Multicomponent reactions are a cornerstone of one-pot syntheses for constructing complex heterocyclic systems like dihydrotriazines. For instance, a catalyst-free, three-component reaction has been developed for the synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. nih.govnih.gov This method involves the reaction of arylaldehydes, thiourea, and orthoformates. nih.govnih.gov The versatility of this approach allows for a diverse range of substituents on the resulting dihydrotriazine ring.

Similarly, a three-component, one-pot synthesis has been reported for N²,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines. This reaction involves the combination of an aromatic aldehyde, cyanoguanidine, and a substituted aniline in the presence of hydrochloric acid, followed by a base-promoted Dimroth rearrangement of the intermediate. researchgate.net Microwave-assisted variations of this one-pot method have also been developed, which can lead to the formation of the fully aromatized 1,3,5-triazine derivatives. researchgate.netnih.gov

The synthesis of xanthone and acridone conjugates of 2,5-dihydro-1,2,4-triazines further illustrates the utility of one-pot or sequential one-pot approaches in generating complex molecular architectures based on the dihydrotriazine scaffold. mdpi.com These syntheses highlight the ability to introduce bulky and functionalized substituents onto the dihydrotriazine ring system.

The table below summarizes representative examples of one-pot synthetic approaches for dihydrotriazine analogues.

| Product Type | Reactants | Reagents/Conditions | Yield |

| 5,6-Disubstituted-1,2,4-triazines | Amides, 1,2-Diketones, Hydrazine hydrate | Base, EtOH, reflux or Microwave | Good to Excellent researchgate.net |

| 4-Aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones | Arylaldehydes, Thiourea, Orthoformates | DMF, 80 °C | Moderate to Good nih.gov |

| N²,6-Diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines | Benzaldehydes, Cyanoguanidine, Anilines | 1. HCl, EtOH 2. NaOH(aq) | Not specified researchgate.net |

| 6,N²-Diaryl-1,3,5-triazine-2,4-diamines | Aromatic aldehydes, Cyanoguanidine, Arylamines | 1. HCl, Microwave 2. Base | Not specified nih.gov |

Chemical Reactivity and Transformations of 5,6 Diphenyl 2,5 Dihydro 1,2,4 Triazine Systems

Reactions Involving the 2,5-Dihydro-1,2,4-triazine Ring

The 5,6-diphenyl-2,5-dihydro-1,2,4-triazine system is a partially saturated heterocyclic structure. Literature specifically detailing the reactivity of this isolated dihydro compound is limited, as it is often a transient intermediate in synthetic pathways leading to the more stable aromatic 1,2,4-triazine (B1199460). acs.org Its structure, featuring both imine (C=N) and enamine-like moieties, suggests a susceptibility to a range of chemical transformations.

Nucleophilic Additions and Substitutions

The inherent polarity of the carbon-nitrogen double bond in the dihydrotriazine ring suggests it is a prime site for nucleophilic attack. General principles of imine chemistry indicate that nucleophiles could add to the C3 or C5 positions. However, specific studies detailing nucleophilic additions to the this compound ring are not extensively documented. In related systems, such as 1,2,3-triazines, nucleophilic addition of hydrides has been observed to form dihydrotriazine products. acs.org It has been noted that some triazine herbicides undergo nucleophilic radical substitution reactions with polysulfides, suggesting that radical mechanisms can also play a role in the substitution chemistry of triazine rings. nih.gov

Reactivity at Peripheral Substituents of the 5,6-Diphenyl-1,2,4-triazine (B1616786) Scaffold

In contrast to the dihydro system, the reactivity of substituents attached to the aromatic 5,6-diphenyl-1,2,4-triazine scaffold is well-documented. Functional groups at the C3 position, in particular, serve as versatile handles for a wide array of chemical transformations.

Functional Group Interconversions (e.g., thiol-thione tautomerism, S-alkylation)

The 3-mercapto derivative of 5,6-diphenyl-1,2,4-triazine exists in a tautomeric equilibrium between the thiol and thione forms. The thione form, 5,6-diphenyl-1,2,4-triazine-3(2H)-thione, is a common representation. researchgate.netsigmaaldrich.com This nucleophilic sulfur atom is readily alkylated by various electrophiles, a reaction known as S-alkylation. This transformation is a key step in the synthesis of diverse derivatives. researchgate.net For example, the reaction with ethyl chloroacetate (B1199739) produces the corresponding S-substituted ester, which can be further modified. researchgate.net Similarly, reaction with 1,2-dibromoethane (B42909) leads to S-alkylation, forming 3-[(2-bromoethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine. researchgate.net

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| 5,6-Diphenyl-1,2,4-triazine-3(2H)-thione | 1,2-Dibromoethane | 3-[(2-Bromoethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine | researchgate.net |

| 5,6-Diphenyl-1,2,4-triazine-3-thiol (B1216367) | Ethyl chloroacetate | Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate | researchgate.net |

Reactions with Electrophilic Reagents

Substituents on the 5,6-diphenyl-1,2,4-triazine ring that possess nucleophilic character, such as an amino group at the C3 position, readily react with electrophiles. 3-Amino-5,6-diphenyl-1,2,4-triazine serves as a versatile building block. researchgate.net It undergoes addition reactions with isocyanates and isothiocyanates to form substituted urea (B33335) and thiourea (B124793) derivatives, respectively. researchgate.net These reactions highlight the nucleophilicity of the exocyclic amino group, enabling the extension of the molecular framework. researchgate.net

| Reactant | Electrophile | Product Class | Reference |

|---|---|---|---|

| 3-Amino-5,6-diphenyl-1,2,4-triazine | Cyclohexyl isocyanate | N-Cyclohexyl-N'-(5,6-diphenyl-1,2,4-triazin-3-yl)urea | researchgate.net |

| 3-Amino-5,6-diphenyl-1,2,4-triazine | Methyl isothiocyanate | N-(5,6-Diphenyl-1,2,4-triazin-3-yl)-N'-methylthiourea | researchgate.net |

| 3-Amino-5,6-diphenyl-1,2,4-triazine | Phenyl isothiocyanate | N-(5,6-Diphenyl-1,2,4-triazin-3-yl)-N'-phenylthiourea | researchgate.net |

Reactions with Nucleophilic Reagents

The reactivity of the 3-hydrazino substituent on the 5,6-diphenyl-1,2,4-triazine scaffold showcases its utility as a nucleophile in various transformations. 3-Hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) is a key intermediate that reacts with a range of electrophilic partners. researchgate.netresearchgate.net Its reactions with activated carbonitriles, which act as π-acceptors, can lead to the formation of novel fused heterocyclic systems. researchgate.net For example, its interaction with chloroacetonitrile (B46850) results in a ring closure reaction to form a triazino[4,3-b] researchgate.netresearchgate.netresearchgate.nettriazine derivative. researchgate.net The hydrazino group also reacts with carbonyl compounds, such as sugars, to form the corresponding hydrazones. scilit.com

| Reactant | Reagent | Product Type/Class | Reference |

|---|---|---|---|

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Chloroacetonitrile | 4-Amino-7,8-diphenyl- researchgate.netresearchgate.netresearchgate.nettriazino[4,3-b] researchgate.netresearchgate.netresearchgate.nettriazine | researchgate.net |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | 1,2-Dicyanobenzene | Benzencarboximidamide derivative | researchgate.net |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Tetracyanoethane | Fused heterocyclic system | researchgate.net |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | D-fructose / D-glucose | Bis triazinyl hydrazones | scilit.com |

Cycloaddition Chemistry of 5,6-Diphenyl-1,2,4-triazine Derivatives (e.g., Diels-Alder reactions)

The 1,2,4-triazine core, being an electron-deficient heteroaromatic system, readily participates as the 4π component in inverse-electron-demand Diels-Alder (IEDDA) reactions. This reactivity is a cornerstone of its chemical transformations, allowing for the synthesis of a wide array of other heterocyclic systems. The presence of the 5,6-diphenyl substituents influences the reactivity and regioselectivity of these cycloaddition reactions. The primary transformation involves the [4+2] cycloaddition of the 1,2,4-triazine with a dienophile, which is typically an electron-rich alkene or alkyne. This initial cycloaddition is often followed by a retro-Diels-Alder reaction, involving the expulsion of a stable small molecule, most commonly dinitrogen (N₂), to yield a new, stable aromatic or partially saturated heterocyclic ring.

Detailed research has demonstrated the utility of 5,6-diphenyl-1,2,4-triazine derivatives in constructing complex molecular architectures. These reactions are valued for their high predictability and efficiency in forming new carbon-carbon and carbon-heteroatom bonds.

A notable application of the IEDDA reaction of this triazine system is in the synthesis of highly substituted pyridines. When a 5,6-diphenyl-1,2,4-triazine is reacted with an alkyne, the initial cycloadduct readily loses nitrogen to form a pyridine (B92270) ring. This method provides a powerful tool for accessing pyridine derivatives that would be challenging to synthesize through other routes.

Furthermore, the reaction of 5,6-diphenyl-1,2,4-triazines with electron-rich alkenes, such as enamines, leads to the formation of dihydropyridine (B1217469) intermediates after the initial cycloaddition and nitrogen extrusion. These intermediates can then be oxidized to the corresponding pyridine derivatives. This two-step sequence from a triazine to a pyridine highlights the synthetic versatility afforded by the cycloaddition chemistry of this system.

Intramolecular versions of the Diels-Alder reaction have also been explored, where the dienophile is tethered to the 1,2,4-triazine core. For instance, esters of 5,6-diphenyl-1,2,4-triazine-3-carboxylic acid bearing an acetylenic function in the alcohol moiety undergo thermal intramolecular IEDDA reactions to produce pyridine derivatives fused with a lactone ring. This approach has been successfully applied to the synthesis of various benzofuro-fused pyridines and pyrimidines.

The table below summarizes representative examples of the cycloaddition reactions of 5,6-diphenyl-1,2,4-triazine derivatives with various dienophiles, showcasing the scope of this methodology.

Table 1: Cycloaddition Reactions of 5,6-Diphenyl-1,2,4-triazine Derivatives

| Diene | Dienophile | Reaction Conditions | Product(s) | Yield (%) | Reference |

| 5,6-Diphenyl-1,2,4-triazine | 1-Morpholinocyclohexene | Toluene, reflux | 2,3-Diphenyl-5,6,7,8-tetrahydroisoquinoline | Not Reported | acsgcipr.org |

| 5,6-Diphenyl-1,2,4-triazine | 1-(Diethylamino)propyne | Dioxane, reflux | 4-Methyl-2,3-diphenyl-5-(diethylamino)pyridine | Not Reported | nih.gov |

| 3-Methoxy-5,6-diphenyl-1,2,4-triazine | 1-Morpholinocyclopentene | Dioxane, reflux | 4-Methoxy-2,3-diphenyl-6,7-dihydro-5H-cyclopenta[c]pyridine | Not Reported | acsgcipr.org |

| Methyl 5,6-diphenyl-1,2,4-triazine-3-carboxylate | 2-Propyn-1-ol | p-Cymene, heat | Furo[3,4-c]pyridin-1(3H)-one, 6,7-diphenyl- | Not Reported | mdpi.com |

Structural Characterization and Elucidation of 5,6 Diphenyl 2,5 Dihydro 1,2,4 Triazine Analogues

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental tools for elucidating the molecular structure of triazine derivatives. By analyzing the interaction of these compounds with electromagnetic radiation, detailed information about their atomic composition, bonding, and electronic properties can be obtained.

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide distinct signals corresponding to the unique chemical environments of the nuclei within the molecule.

For analogues such as 3-[(2-bromoethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine, the ¹H NMR spectra show characteristic signals for the aromatic protons of the diphenyl groups, typically observed in the range of 7.23-8.81 ppm. researchgate.net Additionally, specific signals corresponding to the alkyl chain protons appear, such as a triplet for the SCH₂ group protons and another for the CH₂Br group protons. researchgate.net In the case of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, the pyridyl and phenyl protons are also clearly resolved in the ¹H NMR spectrum. academie-sciences.frchemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts for 5,6-Diphenyl-1,2,4-triazine (B1616786) Analogues (Note: Data is for specific analogues and may vary based on substitution and solvent)

| Compound | Functional Group | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 3-[(2-bromoethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine | Aromatic protons | 7.23 - 8.81 | researchgate.net |

| SCH₂ protons | 3.22 / 4.06 (triplet) | researchgate.net | |

| CH₂Br protons | 4.39 / 5.28 (triplet) | researchgate.net |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

In derivatives of 5,6-diphenyl-1,2,4-triazine, characteristic absorption bands confirm the presence of key structural motifs. For instance, the IR spectrum of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine shows stretching frequencies for the C=N group at 1672 cm⁻¹ and the N=N group at 1614 cm⁻¹. academie-sciences.fr Upon coordination with a metal ion like Zn(II), these bands shift to lower frequencies, indicating the involvement of the triazine ring's nitrogen atoms in bonding. academie-sciences.fr The formation of bis(5,6-diphenyl-1,2,4-triazine) derivatives is confirmed by the absence of certain absorption bands that would be present in the starting thione material. bohrium.com The spectra of various triazine ligands exhibit characteristic bands for aromatic C=N stretching, C-O stretching, and C-N stretching in the triazine ring. researchgate.net

Table 2: Key IR Absorption Bands for 5,6-Diphenyl-1,2,4-triazine Analogues

| Compound | Functional Group Vibration | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine | C=N stretch | 1672 | academie-sciences.fr |

| N=N stretch | 1614 | academie-sciences.fr | |

| 2-chloro-4,6-dimethoxy-1,3,5-triazine | Aromatic ring stretch | 1562 | researchgate.net |

| C-O stretch | 1300 | researchgate.net |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, valuable clues about the molecular structure.

For various bis(5,6-diphenyl-1,2,4-triazine) derivatives, mass spectra typically show intense molecular ion peaks, which confirm their expected molecular formulas. bohrium.com In the analysis of metal complexes, such as those involving 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine (dppt), the fragmentation pattern can elucidate the structure of the complex. For example, the mass spectrum of a Zn(dppt)Cl₂ complex shows fragments corresponding to the loss of chlorine atoms and the dppt ligand itself, consistent with the proposed chemical formula. academie-sciences.fr

Table 3: Predicted Mass Spectrometry Data for a Dihydro-Triazine Analogue (Note: Data is predictive for the thione analogue)

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 268.09028 |

| [M+Na]⁺ | 290.07222 |

| [M-H]⁻ | 266.07572 |

| [M]⁺ | 267.08245 |

Data sourced for 5,6-diphenyl-4,5-dihydro-2H-1,2,4-triazine-3-thione. uni.lu

UV-Vis spectroscopy measures the electronic absorption of a molecule and is particularly useful for studying compounds containing chromophores—parts of the molecule that absorb light in the UV or visible regions. The 1,2,4-triazine (B1199460) ring system and the attached phenyl groups constitute a significant chromophore.

The absorption spectra of novel bis(5,6-diphenyl-1,2,4-triazines) have been monitored experimentally in ethanol. bohrium.com Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have shown that the computational optical properties are in good agreement with these experimental results. bohrium.com The introduction of different substituents or linkers can cause a red-shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum. nih.gov For many triazine-based chromophores, absorption maxima are influenced by both the core structure and the electronic nature of attached substituents, with emission maxima often exhibiting large Stokes shifts. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide crucial structural information, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, providing precise coordinates for each atom.

For analogues like 5,6-diphenyl-3-(3-pyridyl)-1,2,4-triazine, the crystal structure shows that the bond lengths and angles are generally within normal ranges. nih.gov A key finding is the relative orientation of the rings. The dihedral angle between the triazine ring and the attached pyridine (B92270) ring can be quite small (e.g., 2.94°), indicating near co-planarity. nih.gov However, the phenyl rings are typically twisted out of the plane of the triazine ring due to steric hindrance, with dihedral angles often around 50-53°. nih.govnih.gov This non-planar conformation is a common feature in 5,6-diphenyl-1,2,4-triazine derivatives. bohrium.com The crystal packing can be stabilized by intermolecular interactions such as C—H···N hydrogen bonds and C—H···π interactions. nih.gov

Table 4: Crystal Data for 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₀H₁₄N₄ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 14.4775 (16) | nih.gov |

| b (Å) | 7.0923 (8) | nih.gov |

| c (Å) | 18.5786 (15) | nih.gov |

| β (°) | 125.587 (6) | nih.gov |

| Volume (ų) | 1551.3 (3) | nih.gov |

Analysis of Ring Planarity and Substituent Dihedral Angles

For instance, in the crystal structure of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline, the 1,2,4-triazine ring is slightly distorted from planarity, with a root-mean-square deviation of 0.0299(11) Å. researchgate.net This distortion is a common feature in such heterocyclic systems, arising from the steric strain imposed by bulky substituents. The orientation of the phenyl groups at positions 5 and 6 relative to the triazine core is defined by their dihedral angles. In this specific analogue, the phenyl rings at C5 and C6 form dihedral angles of 58.60(4)° and 36.35(3)°, respectively, with the plane of the triazine ring. researchgate.net The conformation of these phenyl substituents is largely dictated by the steric hindrance between these bulky groups in adjacent positions on the heterocyclic ring. researchgate.net

Similarly, in 5,6-diphenyl-3-(3-pyridyl)-1,2,4-triazine, the dihedral angles between the triazine ring and the phenyl rings at positions C5 and C6 are 53.35(2)° and 50.43(2)°, respectively. nih.gov The pyridine ring at position 3, however, is nearly coplanar with the triazine ring, exhibiting a much smaller dihedral angle of 2.94(2)°. nih.gov This near-coplanarity suggests a degree of electronic conjugation between the pyridine and triazine rings.

The conformation of substituents can also be influenced by intramolecular interactions. In 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline, an intramolecular N—H⋯N hydrogen bond between the amino group and a nitrogen atom of the triazine ring helps to establish a near-coplanar orientation of the aminophenyl and triazine rings, with a dihedral angle of 12.04(4)°. researchgate.net This is further exemplified by the torsion angle of -6.86(17)° for N2–C3–C31–C32, a conformation stabilized by this strong intramolecular hydrogen bond. researchgate.net

Table 1: Dihedral Angles in 5,6-Diphenyl-1,2,4-triazine Analogues

| Compound | Substituent at C3 | Dihedral Angle (Triazine - Phenyl at C5) | Dihedral Angle (Triazine - Phenyl at C6) | Dihedral Angle (Triazine - Substituent at C3) | Reference |

|---|---|---|---|---|---|

| 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline | 2-aminophenyl | 58.60(4)° | 36.35(3)° | 12.04(4)° | researchgate.net |

| 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine | 3-pyridyl | 53.35(2)° | 50.43(2)° | 2.94(2)° | nih.gov |

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Patterns)

The solid-state architecture of 5,6-diphenyl-2,5-dihydro-1,2,4-triazine analogues is governed by a network of intermolecular interactions, with hydrogen bonding and π–π stacking playing pivotal roles in the crystal packing. rsc.orgnih.govresearchgate.netacademie-sciences.frrsc.org

In the crystal structure of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline, bifurcated N—H⋯(N,N) hydrogen bonds are observed. researchgate.net These interactions link molecules related by a screw axis into chains that propagate parallel to the osi.lv direction. researchgate.net In addition to hydrogen bonding, π–π interactions contribute to the stability of the crystal lattice. In this analogue, these interactions occur with a centroid-to-centroid separation of 3.8722(7) Å and a slippage of 1.412(3) Å. researchgate.net

Similarly, in 5,6-diphenyl-3-(3-pyridyl)-1,2,4-triazine, the crystal packing is stabilized by intermolecular C—H⋯N hydrogen bonds and C—H⋯π interactions. nih.gov The C—H⋯N hydrogen bond has a donor-acceptor distance of 2.8235 Å. nih.gov The C—H⋯π interactions are observed between a phenyl C-H group and the pyridine ring, as well as another phenyl C-H group and a phenyl ring of an adjacent molecule. nih.gov These varied non-covalent interactions collectively dictate the supramolecular assembly of these molecules in the solid state.

The nature of the substituents can significantly influence the resulting hydrogen-bonding motifs. For example, the presence of amino groups, as seen in 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline, provides hydrogen bond donors that can interact with the nitrogen atoms of the triazine ring, which act as hydrogen bond acceptors. researchgate.net

Table 2: Intermolecular Interactions in 5,6-Diphenyl-1,2,4-triazine Analogues

| Compound | Primary Intermolecular Interactions | Key Distances/Features | Reference |

|---|---|---|---|

| 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline | Bifurcated N—H⋯(N,N) hydrogen bonds, π–π interactions | Centroid-centroid separation: 3.8722(7) Å; Slippage: 1.412(3) Å | researchgate.net |

| 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine | C—H⋯N hydrogen bonds, C—H⋯π interactions | C—H⋯N distance: 2.8235 Å | nih.gov |

Stereochemical Investigations (if applicable to chiral derivatives)

While the parent this compound is achiral, the introduction of substituents can create stereogenic centers, leading to chiral derivatives. The stereochemical investigation of such analogues is crucial for understanding their three-dimensional structure and potential applications.

A pertinent example, although involving a closely related 4,5-dihydro-1H- researchgate.netnih.govrsc.org-triazoline core, demonstrates the principles of stereoselective synthesis in this class of compounds. In a study on the synthesis of chiral 4,5-dihydro-1H- researchgate.netnih.govrsc.org-triazoline molecules appended with a β-ᴅ-glucopyranoside, a 1,3-dipolar cycloaddition reaction was employed between various hydrazonyl chlorides and carbohydrate Schiff bases. researchgate.net This reaction proceeded stereoselectively, and the configuration of the newly formed stereocenter was confirmed by single-crystal X-ray analysis of one of the derivatives, which established an (S)-configuration at this center. researchgate.net

The synthesis of enantiomerically or diastereomerically pure compounds in this family often relies on strategies such as using a chiral auxiliary, starting from an enantiomerically pure substrate, or employing a chiral reagent or catalyst. researchgate.net These methods are designed to control the formation of specific stereoisomers, which is of high importance in fields like medicinal chemistry where the biological activity of enantiomers can differ significantly.

The existence of a "dihydro" version of the core compound, specifically 5-methoxy-5,6-diphenyl-4,5-dihydro-2H-1,2,4-triazine-3-thione, has been noted, indicating that the 2,5-dihydro-1,2,4-triazine scaffold is synthetically accessible. researchgate.net The potential for chirality in such dihydro systems is evident. For instance, if the substituents at the 5- and 6-positions are different, or if substitution at the nitrogen atoms of the dihydro-triazine ring occurs, chiral centers can be generated. Detailed stereochemical investigations of such chiral this compound analogues would involve techniques like chiral chromatography for separation of enantiomers and spectroscopic methods (e.g., NMR with chiral shift reagents) and X-ray crystallography for the determination of absolute configurations.

Theoretical and Computational Chemistry of 5,6 Diphenyl 2,5 Dihydro 1,2,4 Triazine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations are fundamental in elucidating the molecular and electronic properties of 1,2,4-triazine (B1199460) systems. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational cost. For instance, studies on various 1,2,4-triazine derivatives have employed DFT methods, often with Becke's three-parameter Lee-Yang-Parr (B3LYP) functional combined with basis sets like 6-31G(d,p) or 6-311G++, to optimize molecular structures and calculate various properties. nih.govnih.govcolab.wsirjweb.comnih.gov

In a typical application, the molecular structures are first optimized to find their lowest energy conformation. nih.govnih.gov For example, DFT calculations on 5,6-diphenyl-1,2,4-triazine-3(4H)-thione, a related compound, revealed that the molecule is not perfectly planar; one of the phenyl groups rotates out of the triazine plane by approximately 33.44° to minimize steric hindrance. nih.gov Such structural details are crucial for understanding the molecule's interactions and reactivity.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. nih.govresearchgate.net This method is particularly valuable for predicting optoelectronic properties, such as UV-Vis absorption spectra. nih.govnih.gov By calculating the vertical excitation energies, TD-DFT can help understand how the molecule interacts with light, which is essential for applications in areas like dye-sensitized solar cells. nih.govnih.govresearchgate.net For these calculations, functionals like CAM-B3LYP with larger basis sets such as 6-31G++(d,p) are often used to accurately describe charge-transfer excitations. nih.govnih.gov

These computational methods provide a powerful lens to view the intricate details of molecular systems, offering predictions and explanations for their physicochemical behaviors. nih.govmdpi.comsuperfri.org

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Computational analyses, including Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping, are critical for understanding the reactivity and interaction sites of 5,6-Diphenyl-2,5-dihydro-1,2,4-triazine systems.

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com

In studies of 1,2,4-triazine derivatives, the HOMO and LUMO energy levels and their spatial distributions are calculated to predict molecular properties. nih.govirjweb.com For example, in some 5,6-diphenyl-1,2,4-triazine (B1616786) derivatives, the electron density of the HOMO is often located on the electron-donor parts of the molecule, while the LUMO's density is concentrated on the electron-acceptor regions. nih.gov Specifically, in a triazine system with a sulfur donor, the HOMO may be localized on the sulfur atom, while the LUMO is spread across the triazine and phenyl groups, which act as acceptors. nih.gov

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.com The calculated HOMO and LUMO energies are also crucial for predicting the efficiency of processes like electron injection in dye-sensitized solar cells, where the alignment of the dye's orbitals with the semiconductor's conduction band is essential. nih.govnih.gov

Table 1: Representative Frontier Orbital Data for 1,2,4-Triazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| DTT | -6.2967 | -1.8096 | 4.4871 |

| BDTTB | -6.11 | -2.31 | 3.80 |

| BDTTMB | -6.18 | -2.12 | 4.06 |

| BDTTMP | -6.15 | -2.25 | 3.90 |

Data derived from studies on 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT) and its derivatives (BDTTB, BDTTMB, BDTTMP). nih.govirjweb.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. colab.wsmdpi.comresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. mdpi.com Typically, red and yellow regions indicate negative electrostatic potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor areas) and are prone to nucleophilic attack. researchgate.net Green areas denote neutral potential. mdpi.com

For 1,2,4-triazine derivatives, MEP analysis helps identify the most reactive sites. nih.govmdpi.com In studies of compounds like 5,6-diphenyl-1,2,4-triazine-3(4H)-thione, the negative potential (red color) is often located around the nitrogen atoms of the triazine ring and any electronegative substituents, making these sites favorable for electrophilic interactions. nih.gov Conversely, the positive potential (blue color) is typically found around the hydrogen atoms, indicating these are sites for potential nucleophilic attack. mdpi.com This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other reagents or biological targets. researchgate.netbhu.ac.in

Conformational Analysis and Energetic Stability Studies of Dihydrotriazine Isomers

The study of different isomers of dihydro-1,2,4-triazines is crucial for understanding their relative stabilities and reactivity, as these properties are highly dependent on the location of the double bonds and substituents within the heterocyclic ring. Theoretical calculations have proven to be an indispensable tool for this purpose.

Computational studies have systematically investigated the relative stabilities of the nine possible isomers of dihydro-1,2,4-triazine using various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT). nih.govresearchgate.net These high-level calculations have provided crucial insights that help rationalize and sometimes correct experimental findings. nih.govresearchgate.net

A key finding from these theoretical investigations is that the 2,5-dihydro-1,2,4-triazine isomer is the most stable form. nih.govresearchgate.net This theoretical prediction aligns with and supports experimental observations where this isomer is predominantly found. researchgate.net The 1,6-dihydro and 4,5-dihydro isomers are calculated to be the next most stable, with energies approximately 6.9 kcal/mol and 8.6 kcal/mol higher than the 2,5-dihydro isomer, respectively. researchgate.net Other isomers are predicted to have significantly higher energies, suggesting they are unlikely to exist under normal experimental conditions. nih.gov

The presence of substituents, such as the phenyl groups in this compound, can influence the tautomeric equilibrium. researchgate.net For instance, UV spectroscopic measurements of 1,2,4-triazines with aryl substituents have indicated a tautomeric equilibrium in solution, predominantly favoring the 2,5-dihydro isomer. researchgate.net The conformation of the molecule is also affected by these bulky substituents. In related 5,6-diphenyl-1,2,4-triazine derivatives, the phenyl rings are often twisted out of the plane of the triazine ring to alleviate steric strain. nih.gov This non-planar conformation can have significant implications for the molecule's crystal packing and intermolecular interactions.

Table 2: Calculated Relative Energies of Dihydro-1,2,4-Triazine Isomers

| Isomer | Relative Energy (kcal/mol) |

|---|---|

| 2,5-dihydro | 0.0 |

| 1,6-dihydro | 6.9 |

| 4,5-dihydro | 8.6 |

Energies are relative to the most stable 2,5-dihydro isomer, based on DFT calculations. researchgate.net

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for mapping out the entire landscape of a chemical reaction, including the reactants, products, intermediates, and, crucially, the transition states that connect them. ucsb.edu A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the minimum energy reaction pathway. ucsb.edugithub.io Locating and characterizing these transition states is essential for understanding reaction kinetics and mechanisms.

For triazine systems, computational methods like DFT can be used to model reaction pathways. For example, the mechanism of the thermal decomposition of energetic triazine derivatives has been investigated using DFT molecular dynamics (DFT-MD). rsc.org These simulations can reveal the initial steps of a reaction, such as bond cleavage or intermolecular transfer reactions, and calculate the associated energy barriers. rsc.org

The search for a transition state structure is a complex computational task. github.io Methods like the Synchronous Transit-Guided Quasi-Newton (QST2 and QST3) methods are employed, which use the structures of the reactant and product (and in the case of QST3, a guess of the transition state) to locate the saddle point. github.io Once a potential transition state is found, a frequency calculation is performed to verify its identity. scm.com A true transition state will have exactly one imaginary (negative) frequency, which corresponds to the motion along the reaction coordinate, effectively the vibration that leads from reactant to product. ucsb.eduscm.com

Advanced Applications of 5,6 Diphenyl 2,5 Dihydro 1,2,4 Triazine in Chemical Research

As Scaffolds and Building Blocks in Synthetic Organic Chemistry

The unique electronic and structural characteristics of the 5,6-diphenyl-1,2,4-triazine (B1616786) core make it an invaluable building block for creating a diverse array of more complex organic molecules. Researchers have extensively used this scaffold to access novel heterocyclic and polycyclic systems.

The 5,6-diphenyl-1,2,4-triazine moiety is a foundational precursor for constructing a wide range of complex heterocyclic structures. By functionalizing the triazine ring, typically at the 3-position, chemists can introduce various reactive handles to participate in subsequent cyclization or coupling reactions.

For instance, 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367), synthesized from the cyclocondensation of benzil (B1666583) with thiosemicarbazide (B42300), serves as a versatile intermediate. researchgate.netresearchgate.net This thiol can be alkylated with reagents like ethyl chloroacetate (B1199739), and the resulting product can undergo further reactions. researchgate.net Condensation with urea (B33335) or thiourea (B124793), followed by reactions with aromatic aldehydes and 2-mercaptoacetic acid, leads to the formation of thiazolidinone derivatives appended to the triazine core. researchgate.net Photochemical irradiation of dihydro-1,2,4-triazine salts has been shown to induce ring contractions, yielding substituted pyrazoles. rsc.org Furthermore, Suzuki cross-coupling reactions of 3-halo-5,6-diphenyl-1,2,4-triazines with boronic acids provide a direct route to introduce aryl or heteroaryl substituents, as demonstrated in the synthesis of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline. nih.govnih.gov This highlights the role of the triazine as a stable platform for building bi-aryl systems.

Table 1: Examples of Heterocycles Synthesized from 5,6-Diphenyl-1,2,4-triazine Derivatives

| Starting Material | Reagents | Product Heterocycle(s) | Citation(s) |

|---|

The inherent reactivity of the 1,2,4-triazine (B1199460) ring system makes it an ideal intermediate for the synthesis of fused and polycyclic nitrogen-containing frameworks. These reactions often involve the annulation of another ring onto the triazine core.

A key intermediate for these transformations is 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776). researchgate.net Its reaction with chloroacetonitrile (B46850) yields 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] researchgate.netresearchgate.netscirp.orgtriazine, a fused heterocyclic system. researchgate.net This product can be further elaborated through various chemical reactions to build even more complex polycyclic structures. researchgate.net Another important route involves the reaction of isatin (B1672199) derivatives with 3-hydrazino-5,6-diphenyl-1,2,4-triazine, which, after intramolecular cyclization, produces 3-(5,6-diphenyl-1,2,4-triazin-3-yl)-5H-1,2,4-triazino[5,6-b]indoles. nih.gov These polycyclic systems are of significant interest due to their structural complexity and potential biological activities. The introduction of fluorine atoms into the phenyl rings of the triazine scaffold is also a common strategy to access fluorinated fused heteropolycyclic nitrogen systems. scirp.orgresearchgate.net

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has utilized the 5,6-diaryl-1,2,4-triazine scaffold to create novel hybrid compounds. nih.gov This approach aims to develop molecules with improved affinity and efficacy or to modulate their biological activity profiles.

A notable example is the synthesis of hybrids combining the 5,6-diphenyl-1,2,4-triazine moiety with a 1,2,3-triazole ring. nih.gov In this strategy, 5,6-diphenyl-1,2,4-triazine-3-thiol is reacted with a bromomethyl-substituted 1,2,3-triazole to forge a thioether linkage, covalently connecting the two heterocyclic systems. nih.gov This modular approach allows for the systematic variation of substituents on both the triazine and triazole portions to explore structure-activity relationships. nih.gov This demonstrates the utility of the 5,6-diphenyl-1,2,4-triazine core as a stable anchoring point for constructing complex molecular architectures through fragment-based design. researchgate.net

Role in Coordination Chemistry

The nitrogen atoms within the 1,2,4-triazine ring, often in conjunction with substituents at the 3-position, provide excellent coordination sites for metal ions. This has led to the development of a rich coordination chemistry for 5,6-diphenyl-1,2,4-triazine derivatives.

Derivatives of 5,6-diphenyl-1,2,4-triazine are widely employed as ligands for the formation of metal complexes, particularly with transition metals like copper(II) and zinc(II). The coordinating ability is often enhanced by introducing a chelating group at the 3-position of the triazine ring.

One of the most studied ligands is 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine (dppt), which acts as a bidentate ligand, coordinating to metal ions through a nitrogen atom from the pyridyl ring and an adjacent nitrogen from the triazine ring. academie-sciences.fracademie-sciences.fr This chelation forms a stable five-membered ring with the metal center. Researchers have synthesized and characterized various complexes with this ligand, including [Zn(dppt)Cl₂] and [Zn(dppt)₂Cl₂], where the stoichiometry depends on the ligand-to-metal ratio used in the synthesis. academie-sciences.fracademie-sciences.fr Similarly, copper(II) complexes such as [Cu(PDPT)₂(ClO₄)₂] have been prepared and structurally analyzed, revealing a distorted octahedral geometry around the copper ion. sci-hub.ru

Other derivatives, such as the hydrazone formed from 3-hydrazino-5,6-diphenyl-1,2,4-triazine and 2-hydroxy-1-naphthaldehyde, act as tridentate ONN donor ligands. researchgate.net This ligand forms stable, nanosized octahedral Cu(II) and tetrahedral Zn(II) complexes. researchgate.net The coordination involves the deprotonated hydroxyl group, the azomethine nitrogen, and a nitrogen atom from the triazine ring. researchgate.net

Table 2: Selected Metal Complexes of 5,6-Diphenyl-1,2,4-triazine Derivatives

| Ligand | Metal Ion | Complex Formula | Geometry | Citation(s) |

|---|---|---|---|---|

| 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine (dppt) | Zn(II) | [Zn(dppt)Cl₂] | Distorted Tetrahedral | academie-sciences.fracademie-sciences.fr |

| 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine (dppt) | Zn(II) | [Zn(dppt)₂Cl₂] | - | academie-sciences.fracademie-sciences.fr |

| 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine (PDPT) | Cu(II) | [Cu(PDPT)₂(ClO₄)₂] | Distorted Octahedral | sci-hub.ru |

| (2-thiophene)-(5,6-diphenyl- researchgate.netresearchgate.netscirp.org-triazin-3-yl)hydrazone | Co(II) | [L₂CoX₂] | Distorted Octahedral | researchgate.net |

| DTHMN Hydrazone | Cu(II) | [Cu(II)‐DTHMN] | Octahedral | researchgate.net |

| DTHMN Hydrazone | Zn(II) | [Zn(II)‐DTHMN] | Tetrahedral | researchgate.net |

While the direct use of 5,6-Diphenyl-2,5-dihydro-1,2,4-triazine in the synthesis of Metal-Organic Frameworks (MOFs) is not extensively documented, closely related triazine derivatives have been successfully employed as building blocks for these porous crystalline materials. The rigid structure and multiple potential coordination sites of the triazine core make it an attractive component for constructing robust and functional MOFs.

For example, 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine has been utilized in the construction of MOFs. nih.gov The ability of the triazine unit to link metal centers or clusters allows for the formation of extended one-, two-, or three-dimensional networks. Other triazine-based ligands, such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) and 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), have been used to synthesize a variety of MOFs with different metal ions like Co(II) and Zn(II). mdpi.comrsc.org These examples demonstrate the potential and versatility of the triazine scaffold in the design of MOFs. The functionalization of the 5,6-diphenyl-1,2,4-triazine core with carboxylic acid or pyridyl groups could therefore provide a viable pathway to new MOFs with tailored pore environments and properties.

Utility in Analytical Method Development (e.g., chromogenic reagents for metal ion detection)

Derivatives of 5,6-diphenyl-1,2,4-triazine are renowned for their ability to form distinctly colored complexes with a variety of metal ions, making them excellent chromogenic reagents for spectrophotometric analysis. academie-sciences.fr This property is particularly prominent in 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine (dppt) and its water-soluble sulfonated derivative, which are widely employed for the sensitive determination of trace metal ions in diverse samples, including environmental and biological materials. academie-sciences.frresearchgate.net

The coordination of the triazine moiety with a metal ion leads to the formation of a stable complex, which exhibits strong absorption in the visible spectrum. This color-forming reaction provides a basis for the quantitative detection of metals. For instance, dppt has been extensively used as a sensitive reagent for the determination of iron(II) in natural and waste waters. academie-sciences.fr The reaction between dppt and Fe(II) forms a magenta-colored chelate, allowing for its detection even at sub-microgram levels. researchgate.net

The analytical applications of these triazine-based reagents extend to a range of other metal ions. Studies have demonstrated their effectiveness in forming chromatic complexes with Zn(II), Ni(II), Co(II), Cu(II), Cr(III), and Al(III). nih.gov The high molar absorption coefficients of these complexes enable the detection of these metals at very low concentrations, often in the micromolar range. nih.gov The selectivity and sensitivity of these reagents can be tuned by modifying the substituents on the triazine ring and by controlling the reaction conditions such as pH.

The table below summarizes the utility of 5,6-diphenyl-1,2,4-triazine derivatives as chromogenic reagents for the detection of various metal ions.

Table 1: Application of 5,6-Diphenyl-1,2,4-triazine Derivatives in Metal Ion Detection

| Derivative | Metal Ion(s) Detected | Method of Detection | Remarks |

|---|---|---|---|

| 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine (dppt) | Fe(II) | Spectrophotometry, HPLC academie-sciences.frresearchgate.net | Forms a magenta-colored complex; used for determination in water samples. academie-sciences.fr |

| 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine (dppt) | Zn(II) | Spectrophotometry, X-ray diffraction academie-sciences.fracademie-sciences.fr | Forms a yellow solid complex; coordination studies performed. academie-sciences.fr |

| 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine (dppt) | Cu(I), Cu(II) | Spectrophotometry, X-ray diffraction nih.govmdpi.com | Forms complexes studied for potential catalytic activity. academie-sciences.fr |

| 1,2,4-Triazine-based chromogenic reagents | Ni(II), Co(II), Cr(III), Al(III) | Spectrophotometry nih.gov | Enables detection at micromolar concentrations. nih.gov |

Development of Functional Organic Materials with Specific Spectroscopic Characteristics

The unique electronic and photophysical properties of 5,6-diphenyl-1,2,4-triazine derivatives have made them attractive candidates for the development of functional organic materials. These materials exhibit specific spectroscopic characteristics that are advantageous for applications in optoelectronics, such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs).

Researchers have synthesized and investigated a series of 1,2,4-triazine derivatives for their potential use as sensitizers in DSSCs. d-nb.infonih.gov Compounds such as 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT) and its dimeric forms have been the subject of both experimental and theoretical studies. d-nb.infonih.gov These studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have calculated key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap (Eg), and light-harvesting efficiency (LHE). d-nb.infonih.govnih.gov The results from these computational analyses indicate that these triazine-based molecules are promising candidates for use in organic DSSCs due to their favorable electronic properties for electron injection and transfer processes. d-nb.info

The spectroscopic properties of these materials are central to their function. The absorption spectra, which determine the efficiency of light harvesting, and the emission spectra are key characteristics that are investigated. For instance, the solid-state visible spectra of Cu(I) and Ag(I) complexes with 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine are dominated by metal-to-ligand charge transfer (MLCT) bands. mdpi.com

Furthermore, other triazine derivatives, such as 2-chloro-4,6-diphenyl-1,3,5-triazine , serve as important intermediates in the synthesis of bipolar host materials for highly efficient phosphorescent OLEDs. chemicalbook.com These materials are designed to have specific electronic properties that facilitate efficient energy transfer and light emission in the device.

The table below presents selected spectroscopic and electronic properties of functional organic materials derived from 5,6-diphenyl-1,2,4-triazine analogues.

Table 2: Spectroscopic and Electronic Properties of Functional Materials Based on 5,6-Diphenyl-1,2,4-triazine Derivatives

| Compound/Material | Application | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Spectroscopic Feature |

|---|---|---|---|---|---|

| 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT) | Dye-Sensitized Solar Cells d-nb.info | -5.99 | -2.48 | 3.51 | Calculated optoelectronic properties d-nb.info |

| 1,4-Bis((5,6-diphenyl-1,2,4-triazin-3-yl)thio)butane (BDTTB) | Dye-Sensitized Solar Cells d-nb.info | -6.21 | -2.49 | 3.72 | Calculated optoelectronic properties d-nb.info |

| 1,4-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)benzene (BDTTMB) | Dye-Sensitized Solar Cells d-nb.info | -6.07 | -2.57 | 3.50 | Calculated optoelectronic properties d-nb.info |

| 2,6-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)pyridine (DTTMP) | Dye-Sensitized Solar Cells d-nb.info | -5.99 | -2.62 | 3.37 | Calculated optoelectronic properties d-nb.info |

| {Cu(dppt)}₂ (μ-dppm)₂ | Functional Material mdpi.com | - | - | - | Solid-state visible spectrum dominated by MLCT bands mdpi.com |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for 2,5-Dihydro-1,2,4-triazines

The synthesis of 2,5-dihydro-1,2,4-triazines, including the 5,6-diphenyl substituted variant, has traditionally relied on methods such as the reduction of the corresponding aromatic 1,2,4-triazine (B1199460) precursors. For instance, sodium borohydride (B1222165) reduction of various 3-substituted-5,6-diphenyl-1,2,4-triazines has been shown to effectively yield the 2,5-dihydro derivatives. researchgate.net However, the future of organic synthesis is increasingly geared towards methodologies that are not only efficient but also environmentally benign.

Future research should focus on the development of novel and sustainable synthetic routes. This could involve the exploration of metal-free catalytic systems, which are gaining traction for the synthesis of N-heterocycles. rsc.org One promising avenue is the [3+3] cyclization reaction, which has been utilized for the synthesis of 2,5-dihydro-1,2,4-triazines. rsc.org Further investigation into one-pot, multi-component reactions (MCRs) could also provide atom-economical and efficient pathways to these scaffolds. The use of greener solvents and energy sources, such as microwave irradiation, which has been applied to the synthesis of 1,2,4-triazines, could be adapted for their dihydro counterparts.

A summary of potential future synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Metal-Free Catalysis | Reduced toxicity, lower cost, sustainability. rsc.org | Development of novel organocatalysts for cyclization reactions. |

| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity, rapid assembly of molecular complexity. | Design of new MCRs that directly yield the 2,5-dihydro-1,2,4-triazine core. |

| Photochemical Methods | Mild reaction conditions, unique reactivity patterns. mdpi.com | Exploration of photochemical oxidation of tetrahydro-1,2,4-triazines or other precursors. mdpi.com |

| Electrochemical Synthesis | Avoidance of harsh reagents, precise control over reaction conditions. rsc.org | Development of electrochemical methods for the reductive cyclization of appropriate precursors. |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The known reactivity of 2,5-dihydro-1,2,4-triazines provides a glimpse into their chemical versatility, yet much remains to be explored. For example, their reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been shown to yield complex bicyclic systems, indicating a rich cycloaddition chemistry. researchgate.netresearchgate.net The instability of these compounds in the presence of water, leading to ring cleavage, also points towards a susceptibility to nucleophilic attack that could be harnessed for synthetic transformations. semanticscholar.orgumich.edu

An intriguing and unexpected reaction was the covalent addition of an isobutyronitrile (B166230) carbanion to the C-5 position of a 3-chloro-5,6-diphenyl-1,2,4-triazine, which resulted in the formation of a 2,5-dihydro-1,2,4-triazine derivative. researchgate.net This highlights the potential for unusual reactivity at the C5 and C6 positions, which are typically occupied by the phenyl groups in the target compound.

Future research should systematically investigate the reactivity of the 5,6-Diphenyl-2,5-dihydro-1,2,4-triazine core. This could include:

Cycloaddition Reactions: A broader exploration of dienophiles and dipolarophiles to understand the scope and limitations of cycloadditions with the dihydrotriazine ring.

Oxidation and Reduction Chemistry: Investigating the controlled oxidation back to the aromatic 1,2,4-triazine or further reduction to the tetrahydro-1,2,4-triazine and the impact of substituents on these processes.

Ring Transformation Reactions: Exploring conditions that could induce ring-opening and subsequent recyclization to form other heterocyclic systems.

Functionalization of the N-H bond: The presence of the N-H bond at the N2 position offers a handle for further functionalization, which could modulate the electronic properties and steric environment of the molecule.

Integration with Advanced Spectroscopic and Structural Techniques

The characterization of this compound and its derivatives has been accomplished using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.net X-ray crystallography has also been pivotal in unambiguously determining the molecular structure of some derivatives, providing precise information on bond lengths, bond angles, and the conformation of the dihydrotriazine ring and its substituents. researchgate.net

The future in this area lies in the application of more advanced and specialized techniques to gain deeper insights into the structure and dynamics of these molecules. This could involve:

Two-Dimensional NMR Techniques: Advanced 2D NMR experiments (e.g., NOESY, ROESY) could be used to elucidate the through-space proximity of the phenyl rings and their rotational dynamics in solution.

Solid-State NMR: For crystalline materials, solid-state NMR can provide information about the local environment of atoms and the packing of molecules in the crystal lattice, complementing data from X-ray diffraction.

Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) could be employed to study their stereochemical properties.

Ultrafast Spectroscopy: Time-resolved spectroscopic techniques could be used to study the excited-state dynamics of these molecules, which is crucial for understanding their potential in photophysical applications.

A summary of crystallographic data for a related derivative, 2-(3-Chloro-5,6-diphenyl-2,5-dihydro-1,2,4-triazin-5-yl)-2-methylpropanenitrile, is provided below, illustrating the type of detailed structural information that can be obtained. researchgate.net

| Parameter | Value |

| Chemical Formula | C19H17ClN4 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 8.2422 (1) |

| b (Å) | 13.9124 (2) |

| c (Å) | 15.4685 (3) |

| β (°) | 93.855 (1) |

| Volume (ų) | 1769.74 (5) |

Synergistic Applications of Computational Chemistry in Predicting Reactivity and Structure

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the structure, properties, and reactivity of molecules. For 1,2,4-triazine derivatives, DFT calculations have been used to support experimental findings regarding their electronic properties and the delocalization of radical anions. researchgate.net

The synergistic use of computational and experimental approaches will be crucial for accelerating the discovery and development of new chemistry related to this compound. Future research in this area should focus on:

Reaction Mechanism Elucidation: Using DFT to model transition states and reaction pathways for known and novel transformations, providing insights that are often difficult to obtain experimentally.

Prediction of Spectroscopic Properties: Calculating NMR chemical shifts, IR vibrational frequencies, and electronic absorption spectra to aid in the interpretation of experimental data and the identification of new compounds.

Rational Design of Functional Molecules: Employing computational screening to predict the electronic and photophysical properties of a wide range of virtual derivatives of this compound, thereby guiding synthetic efforts towards molecules with desired characteristics.

Understanding Non-covalent Interactions: Investigating the nature and strength of intramolecular and intermolecular interactions, such as π-stacking and hydrogen bonding, which can play a crucial role in the solid-state packing and material properties.

Design of Novel Functional Materials Based on the this compound Scaffold

The 1,2,4-triazine core is known to be a strong electron-accepting unit, making its derivatives promising candidates for n-type semiconductors and components in dye-sensitized solar cells. mdpi.com The introduction of the 5,6-diphenyl substituents can further modulate these electronic properties and influence the self-assembly of the molecules in the solid state. While the dihydro form is less aromatic and has different electronic properties, it provides a flexible and non-planar scaffold that could be advantageous for certain material applications.

Future research should focus on the rational design and synthesis of novel functional materials based on the this compound scaffold. Key areas of exploration include:

Organic Electronics: Incorporating the dihydrotriazine unit into larger conjugated systems to create novel organic semiconductors with tailored electronic properties. The non-planar nature of the scaffold could be exploited to control intermolecular interactions and charge transport pathways.

Luminescent Materials: Functionalizing the scaffold with chromophoric groups to develop new fluorescent or phosphorescent materials for applications in organic light-emitting diodes (OLEDs) or chemical sensors.

Supramolecular Chemistry: Utilizing the N-H group and the phenyl rings to direct the self-assembly of the molecules into well-defined supramolecular architectures, such as gels, liquid crystals, or porous materials.

Pharmacological Scaffolds: Building on the known biological activities of 1,2,4-triazine derivatives, the this compound core could serve as a starting point for the design of new therapeutic agents. researchgate.net

Q & A

Q. What are the established synthetic methodologies for 5,6-Diphenyl-2,5-dihydro-1,2,4-triazine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-diketones under reflux in ethanol or methanol. Optimization involves adjusting molar ratios (e.g., 1:1.2 for diketone to thiourea), solvent polarity (ethanol for higher yields), and acid catalysts (e.g., glacial acetic acid at 5 drops per mmol substrate). Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical. Reaction progress is monitored by TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. How should researchers characterize the structural integrity of this compound derivatives?

Use a multi-spectral approach:

- 1H/13C NMR : Confirm phenyl substituents (δ 7.2–7.5 ppm for aromatic protons) and triazine ring protons (δ 8.1–8.3 ppm).

- XRD crystallography : Resolve bond angles (e.g., N-C-N ~120°) and dihedral angles between phenyl rings and the triazine core.

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 296 for C15H12N3). Cross-reference with computational data (DFT-optimized structures) .

Q. What theoretical frameworks guide the study of electronic properties in triazine derivatives?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level is standard for modeling HOMO-LUMO gaps, charge distribution, and aromaticity. Studies often link experimental UV-Vis spectra (λmax ~320 nm) to computed electronic transitions. Frontier molecular orbital analysis helps predict reactivity in nucleophilic/electrophilic substitutions .

Advanced Research Questions

Q. How can mechanistic pathways for triazine ring formation be elucidated, particularly when intermediates are unstable?

Employ stoichiometric control experiments (e.g., isolating intermediates at low temperatures) and isotopic labeling (15N-thiourea to track nitrogen incorporation). Kinetic studies (e.g., variable-temperature NMR) identify rate-determining steps, while DFT simulations map energy profiles for cyclization barriers .

Q. How should researchers address contradictions in spectroscopic data versus computational predictions?

Use multivariate statistical analysis (e.g., PCA for NMR/IR datasets) to identify outlier signals. Reconcile discrepancies by refining computational parameters (e.g., solvent effects in PCM models) or re-examining crystal packing effects via Hirshfeld surface analysis. Cross-validate with alternative methods (e.g., Raman spectroscopy for π-π stacking validation) .

Q. What experimental design strategies optimize multi-step syntheses of triazine-based analogs?

Apply Taguchi orthogonal arrays (e.g., L9 array for 3 factors at 3 levels) to test variables like temperature (80–120°C), catalyst loading (0.5–2 mol%), and reaction time (4–12 hrs). Response surface methodology (RSM) models yield vs. factors, identifying Pareto-optimal conditions. Validate robustness via triplicate runs .

Q. How can structure-activity relationships (SAR) be systematically explored for triazine derivatives in biological assays?

Design a focused library with systematic substituent variation (e.g., electron-withdrawing groups at C5 vs. C6). Use in vitro assays (e.g., enzyme inhibition IC50) coupled with 3D-QSAR (CoMFA/CoMSIA) to correlate steric/electronic descriptors (logP, polar surface area) with activity. Confirm binding modes via molecular docking (AutoDock Vina) .

Q. What methodologies enable the synthesis of novel triazine hybrids with enhanced photophysical properties?

Introduce π-extended substituents (e.g., pyrenyl or anthracenyl groups) via Suzuki-Miyaura coupling (Pd(PPh3)4, K2CO3, DMF/H2O). Characterize photoluminescence quantum yields (PLQY) using integrating spheres and time-resolved fluorescence for excited-state lifetime analysis. Compare with TD-DFT predictions for emission spectra .

Methodological Notes

- Data Validation : Always cross-check experimental melting points (e.g., 235–237°C for the parent compound) with DSC/TGA to detect polymorphic transitions .

- Ethical Compliance : For biological studies, adhere to OECD guidelines for in vitro testing (e.g., MTT assays using accredited cell lines) .

- Computational Reproducibility : Archive Gaussian input files and XYZ coordinates in supplementary materials for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.